Nuvaring

Description

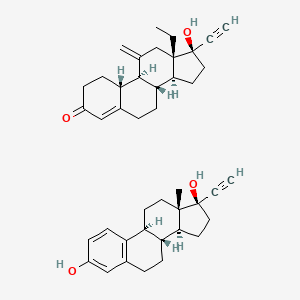

Properties

CAS No. |

131562-74-8 |

|---|---|

Molecular Formula |

C42H52O4 |

Molecular Weight |

620.9 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H28O2.C20H24O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,12,17-20,24H,3-4,6-11,13H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t17-,18-,19-,20+,21-,22-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

MXDOOIVQXATHKU-RYVPXURESA-N |

SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyms |

NuvaRing |

Origin of Product |

United States |

Chemical Synthesis and Derivation Pathways

Synthetic Routes for Etonogestrel (B1671717)

Etonogestrel, a potent synthetic progestin, is a derivative of 19-nortestosterone. nih.govdrugbank.com Its synthesis is a multi-step process that has been the subject of considerable research to optimize efficiency and yield. patsnap.com

The synthesis of etonogestrel often begins from precursors that already contain the core steroid structure. google.com One common starting material is a derivative of gonane (B1236691), the 18-methylestrane steroid nucleus. wikipedia.org A key challenge in the synthesis is the stereoselective introduction of various functional groups to achieve the specific three-dimensional arrangement necessary for its progestational activity.

Several synthetic strategies have been developed, with some early routes involving the oxidation of the 18-methyl group of a precursor to a lactone, which is then converted to the 13β-ethyl group characteristic of etonogestrel through reactions like a Grignard reaction and a Wolff-Kishner reduction. googleapis.comgoogle.com However, these routes can be lengthy and labor-intensive. googleapis.comgoogle.com

More contemporary approaches often employ advanced stereoselective methods to control the spatial orientation of substituents. For instance, catalytic hydrogenation and stereospecific reductions are used to establish the correct stereochemistry at various chiral centers of the steroid nucleus. The development of chiral catalysts and reagents plays a significant role in achieving high enantiomeric purity. orchid-chem.com

A pivotal intermediate in many synthetic pathways to etonogestrel is desogestrel (B1670305), of which etonogestrel is the active metabolite. nih.govgoogle.com The synthesis often proceeds through a common precursor that can be converted to either desogestrel or etonogestrel.

A critical step in the synthesis is the introduction of the 11-methylene group. google.com One patented method describes the conversion of an 11-keto group on a steroid intermediate to the 11-methylene group via a Wittig reaction or a Peterson olefination. google.com The reaction sequence can be summarized as follows:

Protection of Carbonyl Groups: In a triketone precursor, the carbonyl groups at positions 3 and 17 are selectively protected, often as ketals, to prevent them from reacting in subsequent steps. google.com

Methylenylation: The remaining 11-keto group is then converted to an 11-methylene group. google.com

Deprotection and Ethynylation: The protecting groups are removed, and the 17-keto group is reacted with an acetylene (B1199291) equivalent, such as lithium acetylide, to introduce the 17α-ethynyl group. google.com

Final Oxidation/Isomerization: The final steps involve modifications to the A-ring of the steroid to yield the final 3-oxo-Δ4 structure of etonogestrel.

The table below outlines some of the key reaction types and intermediates involved in a representative synthetic pathway.

| Step | Reaction Type | Starting Material (Functional Group) | Key Reagent(s) | Intermediate (Functional Group) |

| 1 | Ketalization (Protection) | 3,17-Diketone | Ethylene (B1197577) glycol, p-toluenesulfonic acid | 3,17-Bis(ethyleneketal) |

| 2 | Olefination | 11-Keto | Wittig reagent (e.g., Ph3P=CH2) | 11-Methylene |

| 3 | Hydrolysis (Deprotection) | 3,17-Bis(ethyleneketal) | Aqueous acid | 3,17-Diketone |

| 4 | Ethynylation | 17-Keto | Acetylene, strong base (e.g., potassium tert-butoxide) | 17α-Ethynyl-17β-hydroxy |

This table presents a generalized sequence and specific reagents may vary based on the patented process.

The industrial production of etonogestrel focuses on maximizing yield and ensuring high purity to meet pharmaceutical standards. Optimization strategies include:

Process Innovation: Developing more efficient synthetic routes with fewer steps to reduce material loss and cost. patsnap.com Patents often focus on novel methods for preparing key intermediates. google.com

Catalyst Selection: The use of highly selective catalysts can improve the stereochemical outcome of reactions, reducing the formation of unwanted isomers that are difficult to separate. orchid-chem.com

Crystallization and Purification: Recrystallization techniques are crucial for purifying intermediates and the final active pharmaceutical ingredient, removing impurities and undesired stereoisomers.

Avoiding Problematic Reagents: Research has aimed to move away from methods like microbiological transformations for introducing the 11-hydroxy group (a precursor to the 11-methylene group in some routes), as these can be difficult to manage on an industrial scale. google.com

Synthetic Routes for Ethinyl Estradiol (B170435)

Ethinyl estradiol is a synthetic estrogen that has been in use for decades. nih.gov Its synthesis is well-established and centers on the modification of a natural estrogen. glpbio.com

The primary route for synthesizing ethinyl estradiol involves the ethinylation of estrone (B1671321). google.com Estrone is a natural estrogen that possesses a ketone group at the C17 position of the steroid nucleus. wikipedia.org The core of the synthesis is a nucleophilic addition of an acetylide anion to this C17 ketone.

The reaction mechanism proceeds as follows:

Formation of the Acetylide Anion: A strong base, such as sodium amide or potassium tert-butoxide, is used to deprotonate acetylene, forming a highly nucleophilic acetylide anion (HC≡C⁻).

Nucleophilic Attack: The acetylide anion attacks the electrophilic carbon of the C17 ketone on the estrone molecule.

Protonation: An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol at C17, thus forming ethinyl estradiol.

A significant challenge in this reaction is ensuring the reaction goes to completion and minimizing side reactions. The choice of solvent and base is critical. One patented method utilizes the reaction of estrone with pre-formed potassium acetylide, which is generated by reacting potassium hydroxide (B78521) with acetylene gas. google.com This method is reported to have fast reaction speeds and high efficiency. google.com

The stereochemistry at the C17 position is crucial for the biological activity of ethinyl estradiol. The desired product is the 17α-ethynyl-17β-hydroxy steroid. The nucleophilic attack of the acetylide anion on the C17 ketone of estrone can potentially occur from two faces of the planar carbonyl group, leading to the formation of two epimers (stereoisomers that differ at one chiral center).

However, the attack predominantly occurs from the less sterically hindered α-face, leading to the desired 17α-ethynyl configuration. The bulky methyl group at C13 directs the incoming nucleophile to the opposite face.

The table below highlights the stereochemical aspects of the key synthetic step.

| Reactant | Attacking Nucleophile | Key Stereochemical Feature | Product |

| Estrone (C17-ketone) | Acetylide Anion (HC≡C⁻) | Steric hindrance from C13-methyl group favors attack from the α-face. | 17α-Ethinyl Estradiol |

This table illustrates the stereochemical control in the ethinylation of estrone.

Controlling the reaction conditions, such as temperature and the choice of reagents, is essential to maximize the yield of the desired 17α-epimer and minimize the formation of the 17β-ethynyl epimer. google.comnih.gov High-purity ethinyl estradiol is then obtained through purification processes like crystallization. google.com

Precursor Chemistry and Derivation from Natural Steroids

The active pharmaceutical ingredients of NuvaRing, Etonogestrel and Ethinyl Estradiol, are synthetic steroids that are not produced de novo but are derived through semi-synthesis from naturally occurring steroid precursors. Historically, the steroid pharmaceutical industry has relied heavily on natural sources, particularly plant-derived sterols (phytosterols) and sapogenins like diosgenin, as abundant and cost-effective starting materials. nih.govnih.gov

The initial steps in these synthetic pathways often involve microbial degradation of these natural precursors. Strains of bacteria, particularly from the genus Mycobacterium, are utilized to break down the side chains of phytosterols, yielding key steroidal intermediates. nih.govmdpi.com A crucial intermediate in this process is androst-4-ene-3,17-dione (AD), which serves as a versatile building block for the synthesis of numerous hormonal steroids. mdpi.com

Ethinyl Estradiol is a synthetic estrogen derived from the natural estrogen, estrone. The primary transformation is an ethynylation reaction at the C17 position of the estrone molecule. This is typically achieved by reacting estrone with acetylene in the presence of a strong base, such as potassium hydroxide or sodium acetylenide in liquid ammonia, a process known as the Favorskii reaction. google.comchemicalbook.com The addition of the 17α-ethynyl group is a critical modification that significantly enhances the steroid's oral bioavailability and potency by sterically hindering the metabolic oxidation of the 17β-hydroxyl group. chemicalbook.comnih.gov

Etonogestrel is a synthetic progestin belonging to the gonane subgroup of the 19-nortestosterone family of progestins. wikipedia.org It is chemically derived from testosterone (B1683101) and is specifically the 3-keto derivative of another progestin, desogestrel. wikipedia.orgnih.gov The synthesis of etonogestrel is a multi-step process that begins with intermediates obtained from natural sterols. Patent literature describes various synthetic routes, often designed to be efficient and cost-effective, that may involve a combined synthesis pathway for both etonogestrel and desogestrel. google.comgoogle.compatsnap.com These complex syntheses involve the precise installation of key functional groups, including the 13-ethyl group, the 11-methylene group, and the 17α-ethynyl group, onto the core steroid skeleton derived from natural precursors. wikipedia.orggoogle.com

| Natural Precursor | Key Intermediate | Final Synthetic Steroid |

|---|---|---|

| Phytosterols (e.g., β-Sitosterol) | Androst-4-ene-3,17-dione (AD) | Etonogestrel (via multi-step synthesis) |

| Diosgenin | 16-Dehydropregnenolone acetate (B1210297) | Various Steroids (precursor to other intermediates) |

| Estrone | Not Applicable | Ethinyl Estradiol (via ethynylation) |

Advanced Synthetic Approaches and Sustainable Chemistry Principles

In recent decades, the synthesis of steroidal compounds has evolved significantly, driven by the need for more efficient, cost-effective, and environmentally responsible manufacturing processes. This evolution has led to the adoption of advanced synthetic methods and the integration of sustainable chemistry principles.

Green Chemistry Applications in Steroid Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. reagent.co.uk In steroid synthesis, which traditionally involved multi-step processes with toxic reagents, heavy-metal catalysts, and significant waste generation, the application of green principles has been transformative. researchgate.netresearchgate.net

A cornerstone of green steroid manufacturing is the use of biocatalysis and microbial transformations. mdpi.comresearchgate.net Whole-cell biocatalysis, particularly with engineered Mycobacterium species, has emerged as a powerful, eco-friendly alternative to chemical synthesis for producing key steroid intermediates. mdpi.com These biotransformations offer high regio- and stereospecificity under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents. nih.gov

Other green chemistry approaches that have been successfully applied to steroid synthesis include:

Heterogeneous Catalysis: Using solid-phase catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net

Microwave-Assisted Synthesis: Employing microwave radiation to accelerate reaction rates, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. researchgate.net

Reduction of Derivatives: Designing synthetic routes that avoid unnecessary intermediate steps and the use of temporary modifying groups (derivatives), which simplifies processes and reduces waste. reagent.co.uk

| Green Chemistry Technique | Principle | Application/Benefit in Steroid Synthesis |

|---|---|---|

| Biocatalysis / Microbial Transformation | Use of enzymes and microorganisms as catalysts. | High specificity, mild reaction conditions, reduced waste, and use of renewable feedstocks (e.g., phytosterols). nih.govmdpi.com |

| Heterogeneous Catalysis | Use of recyclable, solid-phase catalysts. | Simplifies product purification, reduces catalyst waste, and avoids heavy-metal contamination. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Increased reaction rates, higher yields, and improved energy efficiency. researchgate.net |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Reduces byproducts and waste, leading to more efficient and sustainable processes. |

Novel Catalytic Systems for Steroid Derivatization

The development of novel catalytic systems has been instrumental in advancing the synthesis of complex steroids. Catalysis allows for the efficient and selective construction of the intricate polycyclic steroid framework and the precise installation of functional groups (derivatization). umich.edu

Recent progress has been particularly notable in the field of transition metal-mediated catalysis. For instance, palladium-catalyzed reactions have been developed for the asymmetric synthesis of the steroidal core, enabling the construction of chiral phenanthrenone (B8515091) structures that are key components of the steroid skeleton. umich.edu These methods provide powerful tools for assembling the polycyclic system with high stereochemical control. umich.edu

Derivatization, the chemical modification of a compound to produce a derivative with different properties, is crucial in steroid synthesis for tuning biological activity. Modern catalytic systems have enabled more efficient and selective derivatization reactions. This includes the development of rapid acylation reactions for hydroxyl groups under aqueous conditions, catalyzed by reagents such as 4-dimethylaminopyridine. acs.org Furthermore, advanced techniques like "click chemistry," which involves a copper(I)-catalyzed cycloaddition, have been utilized for coupling molecules to the steroid backbone, as demonstrated in the synthesis of estradiol derivatives. nih.gov These novel catalytic approaches offer milder reaction conditions and greater functional group tolerance compared to traditional methods. umich.eduacs.org

| Catalytic System | Reaction Type | Application in Steroid Synthesis |

|---|---|---|

| Palladium Catalysts (with chiral ligands) | Asymmetric Dearomatizative Cyclization | Efficient construction of the chiral polycyclic steroid framework. umich.edu |

| Copper(I) Catalysts | Azide-Alkyne Cycloaddition ("Click Chemistry") | Coupling of functional molecules to the steroid core, useful in creating complex derivatives. nih.gov |

| 4-Dimethylaminopyridine (DMAP) | Acylation Catalyst | Rapid derivatization of hydroxyl groups on the steroid nucleus. acs.org |

| Organocatalysts | Various Asymmetric Reactions | Metal-free catalysis for installing stereocenters and functional groups with high precision. umich.edu |

Molecular Structure, Conformation, and Chemical Reactivity

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are pivotal in confirming the identity, structure, and conformation of etonogestrel (B1671717) and ethinyl estradiol (B170435).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of complex molecules like steroids. chemrxiv.org For ethinyl estradiol (EE2), ¹H and ¹³C NMR spectra have been fully assigned, including the challenging task of differentiating diastereotopic methylene (B1212753) groups. nih.gov Advanced NMR techniques, such as the use of residual dipolar couplings (RDCs), have provided detailed insights. RDC analysis of EE2 has indicated the presence of a minor conformation resulting from the pseudo-rotation of the steroid's B ring. nih.gov The analysis of scalar coupling constants and Nuclear Overhauser Effect (NOE) data remains central to elucidating the full 3D structure and stereochemistry of steroidal compounds. rsc.org

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of etonogestrel and ethinyl estradiol, and for studying their fragmentation patterns. Liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of both compounds. ijrpr.comscite.aiasianpubs.org

In electrospray ionization (ESI) mode, ethinyl estradiol and etonogestrel are typically observed as protonated molecules [M+H]⁺. ijrpr.com The precursor ions for ethinyl estradiol and etonogestrel are found at m/z 297.4 and m/z 325.4, respectively. ijrpr.com Fragmentation of these precursor ions yields characteristic product ions that are used for quantification and structural confirmation. For instance, product ions for ethinyl estradiol have been observed at m/z 241.3 and 128.6, while etonogestrel fragments to ions such as m/z 260.0 and 194.2. ijrpr.com Another study reported protonated precursor to product ion transitions of m/z 325.2 → 257.2 for etonogestrel and m/z 530.2 → 171.2 for ethinyl estradiol. scite.ai These fragmentation patterns are crucial for developing sensitive and selective bioanalytical methods. ijrpr.com

Infrared (IR) spectroscopy is used to identify the functional groups present in etonogestrel and ethinyl estradiol. core.ac.uk The IR spectra of these compounds exhibit characteristic absorption bands corresponding to their specific structural features.

For ethinyl estradiol, the spectrum shows absorptions for the hydroxyl (-OH) group and the ethynyl (B1212043) (C≡C-H) group. nih.gov The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. core.ac.uk The terminal alkyne C-H stretch is expected around 3300 cm⁻¹. core.ac.uk

Etonogestrel's structure includes a ketone (C=O) group, a hydroxyl (-OH) group, and an alkene (C=C) group. nih.gov The IR spectrum will therefore show a strong absorption for the C=O stretch, typically in the range of 1650-1800 cm⁻¹. core.ac.uk The O-H stretch will also be present, as well as C-O stretching bands between 1000 and 1300 cm⁻¹. core.ac.ukspectroscopyonline.com

X-ray Crystallography and Solid-State Properties

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical science as different polymorphs can exhibit different physicochemical properties. researchgate.net Ethinyl estradiol is known to exist in different polymorphic and pseudo-polymorphic forms. researchgate.net Studies have identified at least five crystal forms of ethinyl estradiol, which can be characterized using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and IR spectroscopy. researchgate.net The crystal structure of a new solvate of ethinyl estradiol with formamide (B127407) has also been characterized by single-crystal X-ray analysis. researchgate.net The study of polymorphism in these steroids is crucial as the solid-state form can influence their stability and dissolution characteristics. researchgate.net

The crystal packing of steroidal compounds is governed by a network of intermolecular interactions, primarily van der Waals forces and hydrogen bonds. diva-portal.org In the crystal structures of etonogestrel and ethinyl estradiol, hydrogen bonds involving their hydroxyl groups play a significant role in stabilizing the crystal lattice. mdpi.com For ethinyl estradiol, the phenolic hydroxyl group and the tertiary hydroxyl group at C17 can act as both hydrogen bond donors and acceptors. nih.gov Similarly, the hydroxyl group of etonogestrel is a key participant in hydrogen bonding. nih.gov

Structure-Activity Relationship (SAR) at a Molecular Level

The biological activity of etonogestrel and ethinyl estradiol is intrinsically linked to their three-dimensional structures, which allows them to interact with specific hormone receptors.

Ligand-Receptor Binding Domains and Specificity (In Vitro Studies)

Etonogestrel and ethinyl estradiol exert their effects by binding to and activating their respective target receptors, the progesterone (B1679170) receptor (PR) and the estrogen receptor (ER). patsnap.com The specificity and affinity of this binding are determined by the molecular architecture of both the ligand (the steroid) and the receptor's ligand-binding domain (LBD). researchgate.netplos.org

Etonogestrel and the Progesterone Receptor (PR):

Etonogestrel is the biologically active metabolite of desogestrel (B1670305) and demonstrates a high affinity for the progesterone receptor. nih.gov The PR, a member of the nuclear receptor superfamily, contains a ligand-binding domain that undergoes a conformational change upon binding to an agonist like etonogestrel. researchgate.netmedchemexpress.com This change is crucial for the subsequent recruitment of coactivator proteins and the initiation of gene transcription. biorxiv.org

In vitro studies have shown that etonogestrel's high progestational activity is a result of its strong and specific binding to the PR. nih.gov The structure of the PR LBD forms a hydrophobic pocket, and the binding of a ligand like etonogestrel stabilizes a specific conformation of the receptor. plos.org For instance, interactions between the ligand and key amino acid residues within the LBD, such as those in helix 12, are critical for the receptor's agonistic activity. plos.orgbiorxiv.org

Ethinyl Estradiol and the Estrogen Receptor (ER):

Ethinyl estradiol is a potent synthetic estrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). bmbreports.orgnih.gov The presence of the 17α-ethinyl group in ethinyl estradiol enhances its oral bioavailability and potency compared to the natural estrogen, estradiol. oup.com The binding of ethinyl estradiol to the ER's ligand-binding domain induces a conformational change that facilitates receptor dimerization and subsequent interaction with estrogen response elements (EREs) on DNA, thereby regulating gene expression. bmbreports.orgnih.gov

The specificity of this interaction is dictated by the complementary shapes and chemical properties of the ethinyl estradiol molecule and the ER's binding pocket. nih.gov The phenolic A-ring of ethinyl estradiol is a crucial feature for high-affinity binding to the estrogen receptor. mdpi.com

| Compound | Target Receptor | Binding Affinity | Key Structural Features for Binding |

| Etonogestrel | Progesterone Receptor (PR) | High | High progestational activity is linked to its strong binding. nih.gov |

| Ethinyl Estradiol | Estrogen Receptor (ERα and ERβ) | High, greater than estradiol oup.com | The 17α-ethinyl group enhances potency, and the phenolic A-ring is critical for binding. oup.commdpi.com |

Influence of Steroidal Ring System Modifications on Chemical Activity

The steroidal backbone of etonogestrel and ethinyl estradiol is a four-ring system that is amenable to chemical modification to alter biological activity.

In the case of estrogens, the aromatic A-ring is a critical determinant of estrogenic activity. Modifications to this ring or the substituents on it can drastically alter the compound's ability to bind to the estrogen receptor. The introduction of the 17α-ethinyl group in estradiol to form ethinyl estradiol significantly increases its resistance to metabolic degradation in the liver, thereby enhancing its potency. oup.com

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the molecular interactions of etonogestrel and ethinyl estradiol with their receptors.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the electronic structure of molecules like etonogestrel and ethinyl estradiol. mcmaster.ca These calculations can provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential. This information is valuable for understanding the chemical reactivity of these compounds and the nature of their interactions with the receptor binding sites. For instance, understanding the electronic properties of the key functional groups can help explain their role in hydrogen bonding and other non-covalent interactions that stabilize the ligand-receptor complex. harvard.edu

Molecular Dynamics Simulations of Ligand-Protein Interactions (In Vitro)

Molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. biorxiv.org For etonogestrel and ethinyl estradiol, MD simulations can model their interaction with the progesterone and estrogen receptors, respectively, in a simulated physiological environment. mdpi.combiorxiv.org

These simulations provide a detailed, atomistic view of how the ligand binds to the receptor's active site and the conformational changes that occur in both the ligand and the protein. plos.orgbiorxiv.org MD studies can reveal the key amino acid residues involved in the binding, the stability of the ligand-receptor complex, and the role of water molecules in mediating interactions. mdpi.com For example, simulations have been used to investigate the conformational dynamics of the estrogen receptor when bound to an agonist versus an antagonist, highlighting the structural changes that lead to different biological outcomes. biorxiv.org Similarly, MD simulations of the progesterone receptor can elucidate the structural basis for its activation by agonists like etonogestrel. plos.org

| Computational Method | Application to Etonogestrel and Ethinyl Estradiol | Insights Gained |

| Quantum Chemical Calculations (e.g., DFT) | Analysis of electronic structure, charge distribution, and molecular orbitals. mcmaster.caharvard.edu | Understanding of chemical reactivity and the nature of intermolecular forces in receptor binding. |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic interaction between the steroid and its receptor's ligand-binding domain. biorxiv.orgmdpi.combiorxiv.org | Identification of key binding interactions, conformational changes, and the stability of the ligand-receptor complex. plos.orgbiorxiv.org |

Pharmacological Mechanisms at the Cellular and Subcellular Level

Receptor Binding Kinetics and Selectivity Profiling

The biological activity of steroidal hormones is initiated by their binding to specific intracellular receptors. The kinetics and selectivity of this binding determine the potency and tissue-specific effects of the compound.

Ethinyl estradiol (B170435) is a synthetic derivative of the natural estrogen, estradiol. nih.gov The presence of an ethinyl group at the C17α position significantly increases its resistance to metabolic degradation, thereby enhancing its oral bioavailability and potency compared to estradiol. firstwordpharma.com Ethinyl estradiol exerts its biological effects by binding to and activating the two main isoforms of the estrogen receptor, ERα and ERβ. wikipedia.org

The binding affinity of ethinyl estradiol for these receptors shows a distinct profile. It demonstrates a significantly higher binding affinity for ERα compared to the endogenous estradiol. firstwordpharma.comwikipedia.org One study reported that ethinyl estradiol's affinity for ERα was approximately twice that of estradiol. firstwordpharma.com Another analysis found it to be 194% to 233% of estradiol's affinity for ERα. wikipedia.org Conversely, its affinity for ERβ is generally lower than that of estradiol, with one study reporting it to be about half that of estradiol. firstwordpharma.com However, another study found it to have 151% of estradiol's affinity for ERβ, indicating some variability in experimental findings. wikipedia.org This preferential binding to ERα is a key factor in its high estrogenic potency. firstwordpharma.com Additionally, research shows that the binding of ethinyl estradiol to the estrogen receptor in the human fallopian tube is 500 times greater than that of another synthetic estrogen, mestranol. nih.gov

Table 1: Relative Binding Affinity (RBA) of Ethinyl Estradiol for Estrogen Receptors Compared to Estradiol (E₂) RBA is expressed as a percentage of the binding affinity of Estradiol, which is set at 100%.

| Compound | Receptor Isoform | Relative Binding Affinity (%) vs. Estradiol | Source |

|---|---|---|---|

| Ethinyl Estradiol | ERα | ~200% - 233% | firstwordpharma.comwikipedia.org |

| ERβ | ~38% - 151% | firstwordpharma.comwikipedia.org |

Etonogestrel (B1671717) is the primary biologically active metabolite of the progestin desogestrel (B1670305). medchemexpress.com It is a third-generation progestin belonging to the gonane (B1236691) family, which are derivatives of testosterone (B1683101). oup.com Etonogestrel functions by binding with high affinity to the progesterone (B1679170) receptor (PR). medchemexpress.com Progestins like etonogestrel are structurally related to testosterone, which allows some of them to bind with high affinity to sex hormone-binding globulin (SHBG) in the blood, a characteristic shared by etonogestrel. oup.com Studies comparing the endometrial effects of different progestins have found that etonogestrel and levonorgestrel (B1675169) produce similar histological findings after one year of use. cmu.ac.th

Table 2: Receptor Binding Profile of Etonogestrel

| Compound | Primary Receptor Target | Binding Affinity | Other Binding Proteins | Source |

|---|---|---|---|---|

| Etonogestrel | Progesterone Receptor (PR) | High | Sex Hormone-Binding Globulin (SHBG) | medchemexpress.comoup.com |

The interaction of a ligand with its receptor can result in agonist (activating) or antagonist (inhibiting) effects. Ethinyl estradiol acts as a potent agonist at both ERα and ERβ, initiating the downstream signaling cascades associated with estrogenic action. wikipedia.org It also appears to function as a potent agonist of the G protein-coupled estrogen receptor (GPER), a membrane-bound receptor involved in rapid, non-genomic estrogen signaling. wikipedia.org

Etonogestrel is a potent agonist at the progesterone receptor. medchemexpress.com The binding of progestins to the PR induces a conformational change in the receptor, leading to dimerization and binding to progesterone response elements (PREs) on DNA, which modulates gene expression. cmu.ac.th The resulting biological effect can be agonistic, antagonistic, or a mix of both, depending on the specific tissue and the co-regulator proteins present. cmu.ac.th For instance, the two main isoforms of the progesterone receptor, PR-A and PR-B, can have different activities; PR-B often acts as a transcriptional activator, while PR-A can repress the activity of PR-B and other steroid receptors like the estrogen receptor. kup.at

Table 3: Summary of Agonist/Antagonist Activity

| Compound | Receptor | Activity | Source |

|---|---|---|---|

| Ethinyl Estradiol | Estrogen Receptors (ERα, ERβ) | Agonist | wikipedia.org |

| G protein-coupled estrogen receptor (GPER) | Agonist | wikipedia.org | |

| Etonogestrel | Progesterone Receptor (PR) | Agonist | medchemexpress.com |

| Other Steroid Receptors (e.g., Androgen) | Variable agonist/antagonist activity | kup.atunimore.it |

Enzyme Interactions and Modulation

The biological activity and metabolism of Etonogestrel and Ethinyl Estradiol are heavily influenced by their interactions with various enzyme systems, most notably the Cytochrome P450 (CYP) superfamily. nih.govaafp.org

Etonogestrel: Etonogestrel is the biologically active metabolite of desogestrel. patsnap.com Its metabolism is primarily handled in the liver by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govdrugs.comdrugbank.com This interaction is critical, as substances that induce or inhibit CYP3A4 can significantly alter Etonogestrel's plasma concentrations. wikipedia.org For instance, potent inducers of CYP3A4 can accelerate the clearance of Etonogestrel, potentially reducing its contraceptive efficacy. wikipedia.orgdrugs.com Conversely, inhibitors of this enzyme, such as ketoconazole, can increase Etonogestrel concentrations in the body. wikipedia.orgmedscape.com In vitro studies have also noted that Etonogestrel, like other related progestins, can inhibit 5α-reductase and certain hepatic CYP enzymes. wikipedia.org

Ethinyl Estradiol: Ethinyl Estradiol (EE) undergoes extensive metabolism, with the major oxidative pathway being 2-hydroxylation mediated by CYP3A4. nih.govpharmgkb.org It also interacts with other CYP enzymes; in vitro studies have demonstrated that EE can inhibit CYP2C19, CYP3A4, and CYP2B6. nih.gov This makes EE a potential perpetrator in drug-drug interactions, as it can slow the metabolism of other drugs that are substrates for these enzymes. nih.gov Furthermore, EE is a substrate for CYP1A2, and its co-administration can increase the plasma concentrations of other drugs metabolized by this enzyme. drugs.com

The metabolism of EE is not limited to oxidation. It also undergoes significant conjugation, primarily through sulfation and glucuronidation. nih.gov Competition for sulfation enzymes is another site of interaction. For example, substances like ascorbic acid (Vitamin C) can compete with EE for sulfation, leading to increased blood concentrations of EE. pharmgkb.org

Genetic variations (polymorphisms) in CYP enzymes can influence individual responses to these hormones, potentially affecting their metabolism and efficacy. aafp.orgnih.gov For example, the CYP3A7*1C variant, which causes adult expression of a fetal CYP enzyme, has been associated with increased metabolism of Etonogestrel. nih.gov

Table 1: Key Enzyme Interactions for Etonogestrel and Ethinyl Estradiol

| Compound | Primary Interacting Enzyme | Type of Interaction | Effect on Compound | Clinical Significance |

|---|---|---|---|---|

| Etonogestrel | CYP3A4 | Substrate | Metabolized and cleared from the body. fda.govdrugs.com | Inducers of CYP3A4 decrease its concentration; inhibitors increase it. wikipedia.orgmedscape.com |

| Ethinyl Estradiol | CYP3A4 | Substrate & Inhibitor | Metabolized via 2-hydroxylation. nih.gov | Can inhibit the metabolism of other CYP3A4 substrates. nih.gov |

| Ethinyl Estradiol | CYP2C19 | Inhibitor | Inhibits enzyme activity. nih.gov | Potential to increase concentrations of co-administered CYP2C19 substrates. nih.gov |

| Ethinyl Estradiol | CYP1A2 | Substrate | Metabolized by the enzyme. drugs.com | Co-administration may increase levels of other CYP1A2 substrates. drugs.com |

Cellular Uptake, Transport, and Efflux Mechanisms

The journey of Etonogestrel and Ethinyl Estradiol from the bloodstream into target cells and their subsequent fate is governed by their ability to cross cell membranes and interact with a variety of transport proteins.

Membrane Permeability and Transporter Protein Interactions

Etonogestrel: As a steroid hormone, Etonogestrel is lipophilic, which facilitates its absorption across the vaginal epithelium and into the bloodstream. drugbank.comnih.gov Its movement across cell membranes is largely understood to occur via passive diffusion. However, its clearance can be influenced by efflux transporters. For example, St. John's Wort may reduce Etonogestrel's efficacy not only by inducing CYP3A4 but also by inducing the intestinal P-glycoprotein (P-gp) drug efflux transporter, which actively pumps the compound out of cells. drugs.com This suggests that Etonogestrel is a substrate for P-gp (also known as ABCB1), a member of the ATP-binding cassette (ABC) transporter superfamily. drugs.comresearchgate.net Conversely, inhibitors of P-gp could potentially increase Etonogestrel's intracellular concentration. hiv-druginteractions.orgresearchgate.net

Research has shown that Ethinyl Estradiol-3-O-sulfate (EES) is a substrate for the Breast Cancer Resistance Protein (BCRP or ABCG2), while Ethinyl Estradiol-3-O-glucuronide (EEG) is transported by Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. nih.govsolvobiotech.com These transporters are crucial for the biliary and renal excretion of EE metabolites. nih.gov Furthermore, EE administration has been shown to alter the expression and function of other transporters in the liver, including the Na+-dependent taurocholate transporter and organic anion transporters, which can affect bile flow. physiology.orgnih.gov

Intracellular Distribution and Compartmentalization

Once inside the cell, steroid hormones like Etonogestrel and Ethinyl Estradiol must reach their nuclear receptors to exert their primary genomic effects.

Etonogestrel: After entering a cell, Etonogestrel binds with high affinity to progesterone receptors. patsnap.comdrugbank.com These receptors are located within the cytoplasm, bound to heat shock proteins. nih.gov Upon binding, the receptor-hormone complex undergoes a conformational change, dissociates from the heat shock proteins, and translocates into the nucleus. nih.gov Within the nucleus, it binds to specific DNA sequences to modulate gene expression, leading to its contraceptive effects, such as the inhibition of the luteinizing hormone (LH) surge. patsnap.com Etonogestrel is reported to have an apparent volume of distribution of about 201 liters, indicating significant distribution into tissues. drugs.comnih.gov

Table 2: Cellular Transport and Distribution Characteristics

| Compound / Metabolite | Primary Transport Mechanism | Key Transporter Interactions | Primary Intracellular Target/Location |

|---|---|---|---|

| Etonogestrel | Passive Diffusion | P-glycoprotein (ABCB1) Efflux drugs.com | Cytosolic/Nuclear Progesterone Receptors drugbank.com |

| Ethinyl Estradiol | Passive Diffusion | Weak P-gp substrate nih.gov | Cytosolic/Nuclear/Membrane Estrogen Receptors nih.gov |

| Ethinyl Estradiol Sulfate (EES) | Active Transport (Efflux) | BCRP (ABCG2) nih.gov | Excreted from cell |

| Ethinyl Estradiol Glucuronide (EEG) | Active Transport (Efflux) | MRP2, MRP3 nih.gov | Excreted from cell |

Analytical Chemistry and Detection Methodologies

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of steroidal hormone analysis, offering high-resolution separation and sensitive detection. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UPLC) are pivotal in modern bioanalytical laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS has become the gold standard for the quantitative measurement of steroid hormones due to its superior specificity and sensitivity over older methods like radioimmunoassays. researchgate.net The development of a robust LC-MS/MS method for the simultaneous determination of etonogestrel (B1671717) (ENG) and ethinyl estradiol (B170435) (EE) in human plasma involves several key steps.

Initially, an efficient extraction of the analytes from the plasma matrix is performed. Solid-phase extraction (SPE) is a common and effective technique for this purpose. nih.gov Following extraction, chromatographic separation is achieved on a suitable column, such as a C18 or a cyano column. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with additives like ammonium (B1175870) trifluoroacetate (B77799) to improve ionization. nih.gov

Detection is carried out using a tandem mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. nih.gov This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and their corresponding isotopically labeled internal standards (e.g., ENG-d7 and EE-d4). nih.gov This approach minimizes interference from other compounds in the matrix.

Method validation is a critical phase to ensure the reliability of the analytical data. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. For instance, a validated UPLC-MS/MS method demonstrated linearity over a concentration range of 10.00–2500 pg/mL for ENG and 1.500–150.0 pg/mL for EE, with correlation coefficients (r²) of ≥0.9996 for both compounds. nih.gov

Below is a table summarizing the parameters of a validated UPLC-MS/MS method for the simultaneous determination of etonogestrel and ethinyl estradiol in human plasma. nih.gov

| Parameter | Etonogestrel (ENG) | Ethinyl Estradiol (EE) |

| Linearity Range | 10.00–2500 pg/mL | 1.500–150.0 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.9996 | ≥ 0.9996 |

| Extraction Method | Solid-Phase Extraction | Solid-Phase Extraction |

| Chromatographic Column | Acquity UPLC HSS Cyano | Acquity UPLC HSS Cyano |

| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Trifluoroacetate | Acetonitrile and 2.0 mM Ammonium Trifluoroacetate |

| Detection Mode | Positive Ionization MRM | Positive Ionization MRM |

| Precursor Ion (m/z) | 325.2 | 530.2 |

| Product Ion (m/z) | 257.2 | 171.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the primary active ingredients of Nuvaring, etonogestrel and ethinyl estradiol, are not inherently volatile, GC-MS becomes relevant in the study of their volatile metabolites. The analysis of steroid metabolites by GC-MS often requires a derivatization step to increase the volatility and thermal stability of the compounds. nih.govoup.comthermofisher.com Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

The process typically involves extraction of the metabolites from a biological matrix, followed by derivatization. The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification and quantification.

While specific studies on the volatile metabolites of etonogestrel using GC-MS are not abundant in readily available literature, the general principles of steroid metabolite profiling by GC-MS are well-established. nih.govoup.com For instance, a GC-MS method was developed for the simultaneous quantification of ethinyl estradiol and drospirenone (B1670955) in contraceptive formulations without the need for derivatization, highlighting the evolving capabilities of this technique. mdpi.com This method utilized ultrasound-assisted extraction and direct injection into the GC-MS system. mdpi.com

The table below outlines the performance of a GC-MS method for the analysis of ethinyl estradiol. mdpi.com

| Parameter | Ethinyl Estradiol (EE) |

| Linearity Range | 3–12 µg/mL |

| Recovery | 106 ± 8% |

| Intra-day Precision (RSD) | < 6% |

| Inter-day Precision (RSD) | < 6% |

| Instrumental LOD | 0.25 µg/mL |

| Instrumental LOQ | 0.82 µg/mL |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC systems operate at higher pressures, which allows for the use of these smaller particles and results in more efficient separations.

UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the analysis of etonogestrel and ethinyl estradiol, as detailed in section 5.1.1. A selective and rapid UPLC-MS/MS method was developed for the simultaneous determination of these compounds in human plasma, demonstrating the power of this combination for bioanalytical applications. nih.gov The method utilized an Acquity UPLC HSS Cyano column and was successfully applied to a pharmacokinetic study. nih.gov

The advantages of UPLC are particularly evident in its ability to consolidate multiple analytical methods into a single, more efficient one. For example, two HPLC methods and one GC method for the analysis of desogestrel (B1670305) (the prodrug of etonogestrel) and ethinyl estradiol were successfully consolidated into a single UPLC method. tandfonline.com This not only reduced analysis time but also improved resolution and decreased mobile phase consumption, leading to increased laboratory efficiency and reduced costs. tandfonline.com

Spectrophotometric and Electrochemical Methods for Analysis

While chromatographic techniques are dominant, spectrophotometric and electrochemical methods offer alternative and often simpler approaches for the analysis of etonogestrel and ethinyl estradiol, particularly in pharmaceutical formulations.

Ultraviolet-Visible (UV-Vis) Derivative Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can enhance the resolution of overlapping spectral bands, allowing for the simultaneous determination of multiple components in a mixture without prior separation.

A method for the simultaneous quantification of etonogestrel and ethinyl estradiol in a contraceptive ring was developed using first-derivative UV-Vis spectrophotometry. researchgate.net This method involved extracting the analytes from the ring and then measuring the first-derivative spectrum. researchgate.net For the determination of ethinyl estradiol, a graphical method was used at a wavelength of 291.5 nm, while the zero-crossing technique was employed for etonogestrel at 249.5 nm. researchgate.net The method was validated for its analytical performance. researchgate.net

The table below summarizes the key parameters for the derivative spectrophotometry method. researchgate.net

| Parameter | Etonogestrel | Ethinyl Estradiol |

| Measurement Wavelength | 249.5 nm (Zero-crossing) | 291.5 nm (Graphical method) |

| Limit of Detection (LOD) | 1.1 × 10⁻⁶ mol/L | 9.5 × 10⁻⁷ mol/L |

| Limit of Quantification (LOQ) | 3.2 × 10⁻⁶ mol/L | 9.0 × 10⁻⁶ mol/L |

Electroanalytical Techniques and Biosensors for Steroid Detection

Electroanalytical techniques measure the electrical properties of a solution containing an analyte and can be highly sensitive and selective. abechem.commdpi.com These methods, including voltammetry and amperometry, are based on the oxidation or reduction of the target molecule at an electrode surface. mdpi.com The phenolic hydroxyl group in ethinyl estradiol makes it electrochemically active. abechem.com

Various modified electrodes have been developed to enhance the sensitivity and selectivity of the electrochemical detection of ethinyl estradiol. For example, a glassy carbon electrode modified with multiwalled carbon nanotubes and cobalt phthalocyanine (B1677752) was used to develop a sensor for the determination of ethinyl estradiol in pharmaceutical formulations, river water, and milk using square wave voltammetry. mdpi.com This sensor demonstrated a linear range of 2.50–90.0 μmol L⁻¹ with a detection limit of 2.20 μmol L⁻¹. mdpi.com

Biosensors represent a specialized class of analytical devices that combine a biological recognition element (such as an antibody, enzyme, or aptamer) with a transducer to generate a measurable signal. nih.govresearchgate.netmdpi.comfrontiersin.org For steroid detection, biosensors offer the potential for highly specific and sensitive analysis. nih.gov

For ethinyl estradiol, various biosensors have been developed. An electrochemical biosensor based on a modified DNA aptamer demonstrated a very low detection limit of 1.7 x 10⁻¹³ M for ethinyl estradiol in water samples. researchgate.net Another approach utilized a label-free surface plasmon resonance (SPR) biosensor with an engineered estrogen receptor to detect ethinyl estradiol. nih.gov Enzyme-linked immunosorbent assays (ELISAs) and BIAcore-based biosensor assays have also been developed for the detection of ethinyl estradiol in biological samples like bile. tandfonline.com

The development of biosensors for etonogestrel is less commonly reported, but the principles of biosensor design could be applied to this compound as well, for instance, by developing specific antibodies or aptamers that bind to it.

The table below provides an example of the performance of an electrochemical sensor for ethinyl estradiol. mdpi.com

| Parameter | Value |

| Technique | Square Wave Voltammetry |

| Electrode | Glassy Carbon Electrode modified with MWCNTs and CoPc |

| Linearity Range | 2.50–90.0 μmol L⁻¹ |

| Limit of Detection (LOD) | 2.20 μmol L⁻¹ |

| Limit of Quantification (LOQ) | 2.50 μmol L⁻¹ |

Sample Preparation and Matrix Effects in Environmental and Biological Research

The accurate analysis of etonogestrel and ethinyl estradiol in environmental and biological samples is critically dependent on the sample preparation stage. This step aims to isolate the target analytes from the complex sample matrix, concentrate them to detectable levels, and remove interfering substances that could compromise the analytical results. scharlab.comnih.gov The choice of sample preparation technique is dictated by the properties of the analytes, the nature of the sample matrix, and the analytical method used for final determination. nih.gov

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two of the most common techniques employed for the extraction and cleanup of etonogestrel and ethinyl estradiol from various matrices. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is a widely used technique due to its efficiency, selectivity, and potential for automation. scharlab.comnih.gov The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analytes. scharlab.com The selection of the appropriate sorbent is crucial for successful extraction. For the analysis of etonogestrel and ethinyl estradiol, which are moderately polar compounds, reversed-phase sorbents like C18 are frequently used. nih.gov

One study detailed a method for the simultaneous determination of etonogestrel and ethinyl estradiol in human plasma using SPE with Phenomenex Strata-X cartridges. researchgate.net Another method for ethinyl estradiol in human plasma utilized SOLA SCX solid-phase extraction cartridges, which involved a three-step process of extraction, derivatization, and post-derivatization cleanup. thermofisher.com For environmental water samples, various SPE sorbents have been evaluated, including LiChrolut RP-18, LiChrolut EN, and Isolut ENV, with the LiChrolut RP-18 being selected for automated SPE. nih.gov The optimization of SPE methods involves careful consideration of the conditioning solvent, sample loading conditions, wash solvent, and elution solvent to maximize recovery and minimize interferences. scharlab.com

Liquid-Liquid Extraction (LLE) is another effective technique for isolating steroids from biological and environmental samples. This method relies on the differential solubility of the analytes in two immiscible liquid phases. A study developing a bioanalytical method for etonogestrel and ethinyl estradiol in rat plasma employed LLE for sample extraction. ijrpr.com Another highly sensitive method for ethinyl estradiol involved an initial LLE step to extract the drug from the plasma matrix before derivatization and further cleanup by SPE. lcms.cz The choice of extraction solvent is a critical parameter in LLE, with mixtures such as hexane (B92381) and methyl-tert-butyl ether (MTBE) being utilized. researchgate.net

Table 1: Comparison of SPE and LLE Methods for Etonogestrel and Ethinyl Estradiol Analysis

| Technique | Analyte(s) | Matrix | Sorbent/Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| SPE | Etonogestrel & Ethinyl Estradiol | Human Plasma | Phenomenex Strata-X | Enabled simultaneous determination. | researchgate.net |

| SPE | Ethinyl Estradiol | Human Plasma | SOLA SCX | Required a three-step process including derivatization for enhanced sensitivity. | thermofisher.com |

| SPE | Estrogens & Progestogens | Environmental Water | LiChrolut RP-18 | Selected for automated sample preparation. | nih.gov |

| LLE | Etonogestrel & Ethinyl Estradiol | Rat Plasma | Not specified | Successful application for pharmacokinetic studies. | ijrpr.com |

| LLE followed by SPE | Ethinyl Estradiol | Human Plasma | Hexane/MTBE | Part of a two-stage cleanup for ultra-sensitive detection. | lcms.cz |

The analysis of steroid hormones at trace levels (nanograms per liter or parts per trillion) in complex matrices like wastewater, surface water, soil, and biological fluids is fraught with challenges. researchgate.netmdpi.com These challenges can be broadly categorized as follows:

Low Concentrations: The concentrations of etonogestrel and ethinyl estradiol in environmental and biological samples are often extremely low, requiring highly sensitive analytical instrumentation. researchgate.netnih.gov

Matrix Effects: Complex matrices contain a multitude of co-extracted substances that can interfere with the analysis. researchgate.netmdpi.com These interferences can lead to signal suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification.

Structural Similarity: Steroid hormones share a common basic structure, leading to potential cross-reactivity in less specific analytical methods and requiring high-resolution chromatographic separation. researchgate.net

Sample Stability: The stability of steroid hormones in collected samples can be a concern, with potential for degradation over time, which necessitates proper storage conditions, such as freezing at -80°C. researchgate.netnih.gov

Conjugation: In biological systems, steroids are often excreted as conjugates (e.g., glucuronides or sulfates), which are more water-soluble. mst.dk For a complete analysis of total steroid content, a deconjugation step, typically enzymatic hydrolysis, is often required before extraction. mst.dk

Overcoming these challenges often necessitates a combination of meticulous sample preparation, high-efficiency chromatographic separation (such as ultra-performance liquid chromatography - UPLC), and highly selective and sensitive detection methods like tandem mass spectrometry (MS/MS). tandfonline.comresearchgate.net

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for the accurate and precise quantification of analytes in complex matrices. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (an internal standard) to the sample at the beginning of the analytical process. nih.gov

The key principle of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract using mass spectrometry, it is possible to accurately calculate the concentration of the native analyte in the original sample, compensating for any losses that may have occurred during sample preparation and for matrix-induced ionization effects. nih.gov

For the analysis of etonogestrel and ethinyl estradiol, deuterated analogs such as etonogestrel-d7 and ethinyl estradiol-d4 are commonly used as internal standards in IDMS methods. researchgate.net The use of these labeled compounds in conjunction with UPLC-MS/MS allows for highly sensitive and accurate quantification, with detection limits in the picogram per milliliter (pg/mL) range in human plasma. researchgate.net

A study validating an IDMS method for the quantification of various steroid hormones, including 17α-ethinylestradiol, in whole water samples demonstrated the robustness and reliability of this approach, achieving low limits of quantification (0.1 ng/L for 17α-ethinylestradiol). researchgate.net Another study utilized IDMS with gas chromatography-mass spectrometry for the measurement of ethinyl estradiol in the serum of women, highlighting the high accuracy and precision of the technique. nih.gov

Table 2: Application of Isotope Dilution Mass Spectrometry in Steroid Analysis

| Analyte(s) | Internal Standard(s) | Matrix | Analytical Technique | Key Advantage | Reference |

|---|---|---|---|---|---|

| Etonogestrel & Ethinyl Estradiol | Etonogestrel-d7 & Ethinyl Estradiol-d4 | Human Plasma | UPLC-MS/MS | High sensitivity and accuracy for bioequivalence studies. | researchgate.net |

| Ethinyl Estradiol | Ethinyl Estradiol-d7 | Biological Matrices | UPLC-MS/MS | Compensates for matrix-induced ionization suppression. | |

| 17α-Ethinylestradiol | Not specified | Whole Water | UPLC-MS/MS | Robust and reliable quantification at low ng/L levels. | researchgate.net |

| 17α-Ethinylestradiol | [6,7-3H2] 17α-ethynyloestradiol-17β | Serum | GC-MS | High accuracy and precision with controlled recovery. | nih.gov |

Compound List

Betamethasone

Cortisol

Dehydroepiandrosterone

Diethylstilbestrol

Estradiol

Estriol

Ethinyl Estradiol

Ethinyl Estradiol-d4

Ethinyl Estradiol-d7

Etonogestrel

Etonogestrel-d7

Lynestrenol

Norethindrone

Norgestrel

Prednisone

Pregnenolone

Metabolism and Biotransformation Pathways Biochemical Research

Cytochrome P450 (CYP) Mediated Metabolism

Phase I metabolism for both etonogestrel (B1671717) and ethinyl estradiol (B170435) is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This involves oxidative reactions, mainly hydroxylation, which introduce polar functional groups into the steroid structure.

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several isoforms responsible for the metabolism of etonogestrel and ethinyl estradiol.

Etonogestrel (ENG): Etonogestrel is the biologically active metabolite of the prodrug desogestrel (B1670305). researchgate.net The metabolism of etonogestrel itself is carried out mainly by the CYP3A4 isoenzyme. drugbank.comwikipedia.orgmedscape.com The initial bioactivation of its precursor, desogestrel, to form etonogestrel (3-ketodesogestrel) is catalyzed by CYP2C9 and potentially CYP2C19. nih.gov Research has also pointed to the CYP3A7*1C genetic variant, which involves the adult expression of a fetal CYP protein, as a factor that can increase the metabolism of etonogestrel.

Ethinyl Estradiol (EE): The metabolism of ethinyl estradiol is more complex, involving multiple CYP isoforms. While it was once thought to be mainly a CYP3A4 substrate, in vitro data suggest CYP3A4 is responsible for less than 25% of its systemic clearance. nih.gov Other significant enzymes include CYP2C9, CYP2C8, and CYP1A2. nih.govnih.govoup.com Furthermore, intestinal metabolism is significant, with CYP1A1 and CYP2C19 playing a role in its first-pass effect. nih.gov

Table 1: Key CYP450 Isoforms in the Metabolism of Etonogestrel and Ethinyl Estradiol This table is interactive. Click on the headers to learn more.

| Compound | Major CYP Isoforms | Minor or Contributing CYP Isoforms | Primary Metabolic Site |

| Etonogestrel | CYP3A4 drugbank.comwikipedia.org | CYP2C9, CYP2C19 (for prodrug activation) nih.gov | Liver |

| Ethinyl Estradiol | CYP3A4, CYP2C9 nih.gov | CYP1A1, CYP1A2, CYP2C8, CYP2C19 nih.govoup.com | Liver, Intestine |

The primary Phase I reaction for both steroids is hydroxylation, which creates more polar, water-soluble metabolites.

Etonogestrel: Following its formation from desogestrel via hydroxylation and subsequent oxidation, etonogestrel undergoes further hydroxylation at various positions on its steroid core, a reaction mediated by CYP3A4. drugbank.comnih.gov While human metabolite profiling is complex, studies using microbial models, which often mimic mammalian metabolism, have identified several hydroxylated metabolites, including 6β-hydroxy-etonogestrel, 10β-hydroxy-etonogestrel, and 14α-hydroxy-etonogestrel. nih.govaub.edu.lb The biological activity of these metabolites is largely unknown. researchgate.net

Ethinyl Estradiol: The primary metabolic pathway for ethinyl estradiol is aromatic hydroxylation of the A-ring, leading to the formation of catechol estrogens. oup.com The main metabolites are 2-hydroxy-ethinylestradiol and, to a lesser extent, 4-hydroxy-ethinylestradiol. oup.com These catechols can be further metabolized through methylation by catechol-O-methyltransferase (COMT). Other hydroxylations at positions 6, 7, and 16 have also been reported. drugbank.com A novel oxidation pathway at the ethynyl (B1212043) group has also been identified. nih.gov The hydroxylated metabolites generally possess weak estrogenic activity. researchgate.net

In vitro studies provide insight into the affinity of enzymes for the steroids and the potential for drug-drug interactions.

Etonogestrel: Specific in vitro kinetic parameters such as Kₘ (Michaelis constant) and Kᵢ (inhibition constant) for the interaction of etonogestrel with CYP3A4 are not widely available in published literature. However, the clinical relevance of this pathway is demonstrated by interactions with known CYP3A4 inducers (e.g., carbamazepine, rifampin), which decrease etonogestrel concentrations, and inhibitors (e.g., ketoconazole, itraconazole), which increase its concentrations. wikipedia.orgmedscape.com

Ethinyl Estradiol: Ethinyl estradiol has been studied as an inhibitor of various CYP isoforms. It shows the most potent inhibition against CYP1A1 and CYP2C19, particularly within the intestine, which may be a primary site for certain drug interactions. nih.gov The inhibitory potential against other CYPs is weaker. nih.gov

Table 2: In Vitro Inhibition of CYP450 Isoforms by Ethinyl Estradiol This table is interactive. Click on the headers to learn more.

| CYP Isoform | Test System | IC₅₀ (µM) | Implication |

| CYP1A1 | Recombinant | 2.7 nih.gov | Potential for interactions in extrahepatic tissues like the intestine. nih.gov |

| CYP2C19 | Human Liver Microsomes | 4.4 (total), 2.8 (free) nih.gov | May affect the metabolism of other drugs that are substrates of this enzyme. nih.gov |

| CYP1A2 | Human Liver Microsomes | >39 (free) nih.gov | Weak inhibition, suggesting low potential for direct hepatic interaction. nih.gov |

Conjugation Reactions and Metabolite Characterization

Following Phase I oxidation, the steroid hormones and their hydroxylated metabolites undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules, such as glucuronic acid or sulfate, further increasing water solubility and facilitating elimination via urine and feces. researchgate.net

Glucuronidation, the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate, is a major conjugation pathway for steroids. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

Etonogestrel: Etonogestrel is known to undergo glucuronide conjugation as part of its metabolic clearance. drugbank.com However, the specific UGT isoforms responsible for its direct glucuronidation have not been fully characterized in the literature. Interestingly, a hydroxylated metabolite, 6β-hydroxy-etonogestrel, has been identified as a potent inhibitor of β-glucuronidase, the enzyme that cleaves glucuronide conjugates. aub.edu.lb This suggests a potential feedback mechanism, as inhibition of β-glucuronidase could prevent the reactivation of other glucuronidated compounds in tissues like the colon. aub.edu.lb

Ethinyl Estradiol: Ethinyl estradiol and its hydroxylated metabolites are extensively glucuronidated. researchgate.net Several UGT isoforms have been identified as being involved in this process. The reaction can occur on the hydroxyl groups of the parent molecule or its oxidized metabolites.

Table 3: UGT Isoforms Involved in Ethinyl Estradiol Glucuronidation This table is interactive. Click on the headers to learn more.

| UGT Isoform | Reference |

| UGT1A1 | criver.commdpi.com |

| UGT1A3 | mdpi.com |

| UGT1A4 | criver.com |

| UGT1A9 | criver.com |

| UGT2B7 | criver.commdpi.com |

Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid, a reaction catalyzed by sulfotransferase (SULT) enzymes.

Etonogestrel: Sulfate conjugation is a recognized metabolic pathway for etonogestrel. drugbank.com Similar to glucuronidation, the specific SULT isoforms that catalyze the sulfation of etonogestrel are not well-defined in the available scientific literature.

Ethinyl Estradiol: Sulfation is a very important pathway in the first-pass metabolism of ethinyl estradiol, occurring in both the liver and the intestine. nih.gov Research has identified SULT1E1 as the primary, high-affinity enzyme responsible for ethinyl estradiol sulfation at clinically relevant concentrations. nih.gov Other isoforms also contribute to a lesser extent.

Table 4: SULT Isoforms and Kinetic Parameters for Ethinyl Estradiol Sulfation This table is interactive. Click on the headers to learn more.

| SULT Isoform | Affinity (Kₘ) | Role |

| SULT1E1 | 6.7 nM nih.gov | Primary, high-affinity enzyme for sulfation in the liver and intestine. nih.gov |

| SULT1A3 | 18.9 nM nih.gov | Low Kₘ isoform contributing to sulfation. nih.gov |

| SULT1A1 | >230 nM nih.gov | High Kₘ isoform, less significant at therapeutic concentrations. nih.govoncotarget.com |

Comparative Metabolism Across In Vitro Systems and Model Organisms (excluding human clinical data)

To understand the metabolic fate of etonogestrel and ethinyl estradiol without conducting human clinical trials, researchers utilize a variety of in vitro systems and model organisms. These models provide a controlled environment to study specific metabolic reactions and compare pathways across different biological systems.

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. helsinki.fi They are a standard tool for in vitro metabolism studies. helsinki.fi By incubating etonogestrel and ethinyl estradiol with HLMs, researchers can identify the primary oxidative metabolites.

For etonogestrel, in vitro data show that its metabolism is catalyzed by CYP enzymes. fda.gov Specifically, the formation of key metabolites like 6β-hydroxy-etonogestrel is mediated by CYP3A4. fda.gov Further studies using selective chemical inhibitors and recombinant human CYP enzymes have confirmed that CYP3A4 is the major contributor (approximately 85%) to the metabolic clearance of the progestin component in human liver microsomes. fda.gov

Table 2: In Vitro Metabolism via Liver Microsomes and Recombinant Enzymes

| Compound | In Vitro System | Key Enzyme(s) Identified | Major Metabolites Formed | Reference |

|---|---|---|---|---|

| Etonogestrel (as Desogestrel) | Human Liver Microsomes, Recombinant CYPs | CYP3A4, CYP2C9 | 6β-hydroxy-etonogestrel, 3α-OH-desogestrel, 3β-OH-desogestrel | fda.gov |

| Ethinyl Estradiol | Human Liver Microsomes, Recombinant CYPs | CYP3A4, CYP2C9, CYP1A2, CYP2B1, CYP3A5 | 2-hydroxy-ethinyl estradiol, 4-hydroxy-ethinyl estradiol, 2-methoxy-ethinyl estradiol | fda.govnih.govpharmgkb.org |

In addition to subcellular fractions like microsomes, whole-cell models are employed to study drug metabolism in a more physiologically complete environment. Various mammalian cell lines, including those derived from human tissues, serve as valuable tools.

A study investigating the metabolism of progestins in nine different mammalian cell lines demonstrated that the metabolism of etonogestrel is both progestin- and cell line-specific. nih.gov This highlights that different cell types may have unique metabolic capabilities, influencing the biological activity of the compound. While the natural hormone progesterone (B1679170) was extensively metabolized in all tested cell lines, the metabolism of synthetic progestins like etonogestrel varied significantly between cell lines. nih.gov

Another study used the human endometrial cancer cell line HEC-1A to investigate the metabolism of contraceptive steroids. nih.gov While these cells did not show evidence of phase I metabolism for ethinyl estradiol, incubations with normal human endometrial tissue resulted in its conversion to a sulphate conjugate. nih.gov Other cell lines, such as the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), have also been used to evaluate the effects of ethinyl estradiol, with observed differences in cellular response suggesting potential differences in metabolic handling or receptor interaction. farmaciajournal.comimrpress.com

Table 3: Examples of In Vitro Cell Line Metabolic Studies

| Compound | Cell Line/Tissue Model | Observed Metabolic Activity | Reference |

|---|---|---|---|

| Etonogestrel | Various mammalian cell lines | Metabolism was found to be cell line-specific, differing from the extensive metabolism of progesterone. | nih.gov |

| Ethinyl Estradiol | Human Endometrial Tissue | Conversion to a presumed 3-sulphate conjugate was observed. No phase I metabolism was detected. | nih.gov |

| Ethinyl Estradiol | MCF-7, HUVEC cells | Demonstrated proliferative effects, with activity differing from 17β-estradiol, implying specific cellular interactions. | imrpress.com |

Formation of Reactive Metabolites and Adducts (In Vitro)

Biotransformation can sometimes produce chemically reactive metabolites that are capable of covalently binding to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov In vitro methods are essential for detecting these unstable intermediates.

The oxidative metabolism of estrogens, including ethinyl estradiol, can lead to the formation of catechols (e.g., 2-hydroxy-EE2). nih.gov These catechols can be easily oxidized to form reactive ortho-quinones. nih.gov A common in vitro technique to assess this phenomenon involves incubating the parent drug with liver microsomes in the presence of a trapping agent, such as glutathione (B108866) (GSH) or N-acetylcysteine (NAC). researchgate.netnih.gov These agents react with the unstable metabolites to form stable adducts that can be detected and structurally characterized by LC-MS/MS. researchgate.net

Studies using human and rat liver microsomes have successfully employed this technique for ethinyl estradiol. researchgate.netnih.gov By using stable isotope-labeled versions of the estrogen alongside the unlabeled compound, researchers can definitively confirm the formation of drug-related metabolites and adducts, distinguishing them from endogenous interferences. researchgate.netnih.gov This methodology has allowed for the identification of numerous previously uncharacterized metabolites and adducts, providing crucial insight into the potential bioactivation pathways of ethinyl estradiol. researchgate.net

Table 4: In Vitro Trapping of Reactive Ethinyl Estradiol Metabolites

| In Vitro System | Trapping Agent | Precursor Metabolite | Detected Adducts | Reference |

|---|---|---|---|---|

| Human and Rat Liver Microsomes | Glutathione (GSH) | Catechol estrogens (e.g., 2-OH-EE2, 4-OH-EE2) oxidized to ortho-quinones. | Glutathione adducts of ethinyl estradiol. | researchgate.netnih.gov |

| Human and Rat Liver Microsomes | N-acetylcysteine (NAC) | Catechol estrogens oxidized to ortho-quinones. | N-acetylcysteine adducts of ethinyl estradiol. | researchgate.netnih.gov |

Environmental Fate, Ecotoxicology, and Degradation Pathways

Occurrence and Distribution in Environmental Compartments

The primary route for etonogestrel (B1671717) and ethinylestradiol to enter the environment is through the excretion of metabolites by users, which then pass into wastewater systems. gov.bc.canih.gov

Detection and Quantification in Aquatic Systems (Water, Sediment)

The synthetic estrogen 17α-ethinylestradiol (EE2) is frequently detected in aquatic environments, including surface water and sediment. mdpi.com Concentrations can vary, with some studies reporting levels from 6.6 to 27.7 ng/L in surface waters. mdpi.com In some regions, such as the Yellow River Delta and the southern Bohai Sea, EE2 has been found at concentrations ranging from 11.0 to 268 ng/L. nih.gov Due to its persistence, with a half-life of over 20 days in water and sediment, it is a contaminant of concern. mdpi.com

Etonogestrel has been tested for in aquatic environments but is often found at very low or undetectable concentrations. janusinfo.se However, it is important to note that a lack of data may not equate to a lack of presence or potential for impact. janusinfo.se

Soils and sediments are considered significant sinks for sex hormones in the environment. scispace.com The distribution of these compounds between water and sediment is influenced by factors like the organic carbon content of the sediment. scispace.com

Table 1: Reported Concentrations of Ethinylestradiol in Aquatic Environments

| Location | Matrix | Concentration Range (ng/L) |

|---|---|---|

| Global Surface Waters | Water | 6.6 - 27.7 mdpi.com |

| Yellow River Delta, China | Water | 11.0 - 268 nih.gov |

| Southern Bohai Sea, China | Seawater | 11.0 - 268 nih.gov |

| Ghanaian Aquatic Environments | Water | 167 - 1739 nih.gov |

| German Rivers | Water | <0.3 - <1.0 nih.gov |

| Czech and Slovak Republics | Water | <0.19 - <3.5 nih.gov |

Presence in Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are not always able to completely remove synthetic hormones like etonogestrel and ethinylestradiol. acs.orgnih.gov As a result, these compounds are frequently detected in the effluents of WWTPs, which are then discharged into receiving waters. nih.govacs.org

Studies have shown that while many progestogens are removed with high efficiency, some, like etonogestrel, may still be present in treated wastewater at concentrations around 1 ng/L. janusinfo.se Ethinylestradiol is also detected in sewage treatment plant effluents, often in the low nanogram-per-liter range. acs.org The incomplete removal of these compounds contributes to their persistent presence in the aquatic environment. nih.gov

For instance, in a study of WWTPs in Switzerland, etonogestrel was detected in effluents at a concentration of 1 ng/L. nih.gov In Germany, concentrations were below 1.0 ng/L, and in the Czech and Slovak Republics, they ranged from less than 0.19 to less than 3.5 ng/L. nih.gov

Abiotic Degradation Mechanisms

The breakdown of etonogestrel and ethinylestradiol in the environment can occur through several non-biological processes.

Photolysis and Photodegradation Kinetics

Photolysis, or degradation by light, can be a significant removal pathway for some pharmaceutical compounds in water. mdpi.com For ethinylestradiol, studies have investigated its photodegradation kinetics. The rate of photolytic degradation can be influenced by the presence of other substances in the water, such as natural organic matter, which can absorb light and affect the process. mdpi.com

Hydrolysis and Chemical Stability in Aqueous Environments